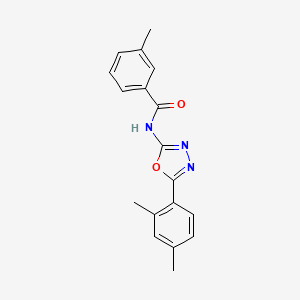

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

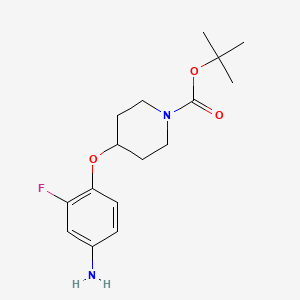

The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide is a molecule that likely contains multiple functional groups, including an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, and a benzamide moiety, which is a derivative of benzoic acid with an amide functional group. The presence of dimethyl groups suggests potential for increased hydrophobic interactions.

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the formation of the oxadiazole ring through cyclization reactions. For instance, the synthesis of a similar molecule, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, was achieved by refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a reaction with hydrazine and carbon disulfide in the presence of potassium hydroxide . This method could potentially be adapted for the synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide by incorporating the appropriate amide group at a suitable stage.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the molecule's conformational flexibility. Density Functional Theory (DFT) calculations can be used to explore the potential energy surfaces and determine the most stable conformers, as was done for a related compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide . Such analysis would be relevant for understanding the molecular structure of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the oxadiazole ring. For example, the thermolysis of a related oxadiazoline compound led to a cascade of reactions involving carbene and other intermediates . The reactivity of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide would depend on its specific functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of methyl groups can increase hydrophobicity, potentially affecting solubility in various solvents. The herbicidal activity of a related oxadiazoline derivative suggests that oxadiazole compounds can have significant biological activities, which could also be true for the compound . Additionally, the low mammalian and environmental toxicity of some oxadiazoline derivatives could indicate a favorable safety profile for related compounds .

Wissenschaftliche Forschungsanwendungen

Reactions and Derivatives

The study of reactions involving compounds like N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide reveals the potential for creating a range of derivatives. For example, N,N-dimethylbenzamide diethylmercaptole reactions with active methylene compounds and amines lead to α-dimethylaminobenzylidene derivatives. This process, through cyclization reactions, can yield heterocyclic compounds such as 2-phenylimidazoline and 2,5-diphenyl-1,3,4-oxadiazole, highlighting the compound's versatility in synthesizing new chemical entities with potential applications in materials science and pharmacology (Mukaiyama & Yamaguchi, 1966).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks, due to their selective sensitivity to benzaldehyde-based chemicals, demonstrate the potential of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide derivatives in environmental monitoring and analytical chemistry applications (Shi et al., 2015).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole N-Mannich bases, including derivatives of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide, have been investigated. These compounds exhibit broad-spectrum antibacterial activities and potent activity against various cancer cell lines, suggesting their potential in developing new therapeutic agents (Al-Wahaibi et al., 2021).

Optoelectronic Properties

The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives demonstrate the compound's application in the field of optoelectronics. These derivatives, through their redox, structural, and optoelectronic properties, offer insights into the development of molecular wires and materials for electronic devices (Wang et al., 2006).

Agricultural Applications

Polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides represent another application area. By modifying the release profiles of active compounds and reducing environmental toxicity, these nanoparticles, potentially incorporating or derived from N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide, can improve the efficiency and safety of crop protection methods (Campos et al., 2015).

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-5-4-6-14(10-11)16(22)19-18-21-20-17(23-18)15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTLLPFRMWVITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)

![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)

![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)